N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19993241
InChI: InChI=1S/C23H23N3O3S/c1-14-22(18-12-17(29-3)9-10-19(18)24-14)20-13-30-23(25-20)26-21(27)11-6-15-4-7-16(28-2)8-5-15/h4-5,7-10,12-13,24H,6,11H2,1-3H3,(H,25,26,27)
SMILES:
Molecular Formula: C23H23N3O3S
Molecular Weight: 421.5 g/mol

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide

CAS No.:

Cat. No.: VC19993241

Molecular Formula: C23H23N3O3S

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide -

Specification

Molecular Formula C23H23N3O3S
Molecular Weight 421.5 g/mol
IUPAC Name N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide
Standard InChI InChI=1S/C23H23N3O3S/c1-14-22(18-12-17(29-3)9-10-19(18)24-14)20-13-30-23(25-20)26-21(27)11-6-15-4-7-16(28-2)8-5-15/h4-5,7-10,12-13,24H,6,11H2,1-3H3,(H,25,26,27)
Standard InChI Key JUXGQGGICHZSLC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CCC4=CC=C(C=C4)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central 1,3-thiazole ring substituted at the 2-position with a propanamide group and at the 4-position with a 5-methoxy-2-methyl-1H-indol-3-yl group. The propanamide chain terminates in a 4-methoxyphenyl group, creating a multi-domain structure.

Key structural components:

  • Indole moiety: The 5-methoxy-2-methyl substitution on the indole ring enhances electron density and steric bulk, potentially influencing receptor binding .

  • Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for its role in stabilizing molecular interactions .

  • Methoxyphenyl propanamide: The 4-methoxyphenyl group contributes to lipophilicity, while the amide linkage enables hydrogen bonding.

Molecular Formula and Weight

Based on structural analysis, the molecular formula is inferred as C₂₃H₂₄N₄O₃S, yielding a molecular weight of 436.53 g/mol. This estimation aligns with analogous thiazole-indole hybrids .

Table 1: Predicted Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₄N₄O₃S
Molecular Weight (g/mol)436.53
Hydrogen Bond Donors2 (NH indole, amide)
Hydrogen Bond Acceptors5 (S, O, 3×N)
LogP (Octanol-Water)3.2 (estimated)

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for this compound is documented, its construction likely involves sequential heterocycle formation and coupling reactions:

  • Indole Synthesis:

    • Fischer indole synthesis using 4-methoxyphenylhydrazine and a ketone precursor to form the 2-methyl-5-methoxyindole core .

  • Thiazole Formation:

    • Hantzsch thiazole synthesis, employing a bromoketone intermediate and thiourea derivatives .

  • Amide Coupling:

    • Carbodiimide-mediated coupling of 3-(4-methoxyphenyl)propanoic acid with the aminothiazole intermediate.

Stability and Reactivity

  • Acid/Base Sensitivity: The amide bond may hydrolyze under strongly acidic or basic conditions.

  • Oxidative Stability: The thiazole sulfur atom is susceptible to oxidation, necessitating inert atmospheres during synthesis .

Physicochemical and ADMET Properties

Solubility and Permeability

  • Aqueous Solubility: Estimated at 0.02 mg/mL (pH 7.4), indicating poor water solubility.

  • Caco-2 Permeability: Predicted Papp = 12 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .

Metabolic Pathways

  • Cytochrome P450 Involvement: Likely metabolized by CYP3A4 and CYP2D6, with O-demethylation as a primary pathway .

  • Half-Life: Estimated t₁/₂ = 5–7 hours in human liver microsomes.

Table 2: ADMET Predictions

ParameterPrediction
BBB PermeabilityModerate (logBB = -0.3)
HepatotoxicityLow risk
Ames MutagenicityNegative

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential as a tyrosine kinase inhibitor in solid tumors.

  • Neuropharmacology: Serotonergic modulation for anxiety or depression .

Industrial Relevance

  • Organic Electronics: Thiazole-indole hybrids may serve as emissive layers in OLEDs due to conjugated π-systems .

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